molecular formula C19H16Br2N2O3 B15042144 4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B15042144
M. Wt: 480.1 g/mol
InChI Key: OOOURKXCCYCGFP-UHFFFAOYSA-N
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Description

4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by the presence of bromophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-bromobenzaldehyde in the presence of hydrazine to form the pyrazole ring. This intermediate is then reacted with succinic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The bromophenyl groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-bromo-4-hydroxyphenyl and 4-bromo-3-hydroxyphenyl derivatives.

    Reduction: Formation of 4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl groups facilitate binding to hydrophobic pockets of enzymes, while the pyrazole ring can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetic acid
  • 5-(4-bromophenyl)oxazole-2-propionic acid
  • Tetrakis(4-bromophenyl)methane

Uniqueness

Compared to similar compounds, 4-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to its combination of bromophenyl groups and a pyrazole ring, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H16Br2N2O3

Molecular Weight

480.1 g/mol

IUPAC Name

4-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C19H16Br2N2O3/c20-14-6-4-12(5-7-14)16-11-17(13-2-1-3-15(21)10-13)23(22-16)18(24)8-9-19(25)26/h1-7,10,17H,8-9,11H2,(H,25,26)

InChI Key

OOOURKXCCYCGFP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC(=CC=C3)Br

Origin of Product

United States

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